molecular formula C14H17NO2 B2885510 N-(3-acetylphenyl)cyclopentanecarboxamide CAS No. 540757-37-7

N-(3-acetylphenyl)cyclopentanecarboxamide

Cat. No. B2885510
CAS RN: 540757-37-7
M. Wt: 231.295
InChI Key: BVNNWIRVMLGTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-acetylphenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 . It is used for research purposes .

Scientific Research Applications

Anticonvulsant Activity and Metabolic Inhibition

N-(3-acetylphenyl)cyclopentanecarboxamide analogs have been explored for their anticonvulsant activities, showing efficacy in animal models. For example, related compounds have been shown to antagonize maximal electroshock (MES) induced seizures in mice, with modifications to the molecule structure aimed at reducing metabolic N-acetylation and improving plasma concentrations of the parent drug. These findings suggest potential for the development of more effective anticonvulsant medications through chemical modification to enhance drug stability and bioavailability (Robertson et al., 1987).

Metabolism and Hemoglobin Adduct Formation

Studies on metabolism and hemoglobin adduct formation in humans have been conducted for related compounds, providing insight into the metabolic pathways and potential toxicological implications of this compound derivatives. These studies are crucial for understanding how such compounds are processed in the body and their long-term effects on health (Fennell et al., 2005).

Chemical Synthesis and Modification

Research has also focused on the synthesis of this compound and its derivatives through various chemical processes. These synthetic approaches enable the production of compounds with potential pharmaceutical applications, such as in the treatment of neurodegenerative diseases or as inhibitors of specific enzymes involved in bacterial cell wall synthesis (Tsunoda et al., 1999).

Cyclization and Molecular Fragmentation Studies

The cyclization of this compound derivatives has been studied, shedding light on the chemical properties and potential reactivity of these compounds under various conditions. Such research contributes to the broader understanding of how these compounds can be manipulated and utilized in different scientific and pharmaceutical contexts (Kazaryants et al., 2011).

Inhibitory Activity Against Gram-Positive Bacteria

Some derivatives of this compound have been identified as novel inhibitors of key enzymes in the bacterial cell wall synthesis pathway. These findings highlight the potential for developing new antibiotics targeting gram-positive bacteria, addressing the growing need for novel antimicrobial agents (Yang et al., 2006).

properties

IUPAC Name

N-(3-acetylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)12-7-4-8-13(9-12)15-14(17)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNWIRVMLGTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.